4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione
Description
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is a heterocyclic compound featuring a thiomorpholinedione core (a six-membered ring containing sulfur and two ketone groups at positions 3 and 5) substituted at position 4 with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-19-7-11(16)18/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKCFSNBMSIUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiomorpholine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiomorpholinedione core may also play a role in binding to specific proteins, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Research Findings and Implications
- Solubility Trade-offs : While fluorination increases lipophilicity, the absence of polar groups (e.g., -OH) may limit aqueous solubility, necessitating formulation strategies for pharmaceutical use.
- Biological Relevance : Thiomorpholinedione derivatives with fluorinated benzyl groups show promise in kinase inhibition due to their ability to occupy hydrophobic pockets in enzyme active sites .
Biological Activity
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiomorpholine ring and a trifluoromethylbenzyl substituent. Its molecular formula is , indicating significant polar characteristics due to the trifluoromethyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- TRPV1 Antagonism : Similar compounds have shown significant antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. This suggests that this compound may also exhibit analgesic properties by blocking TRPV1 activation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to reduced pain and inflammation.
Table 1: Summary of Biological Activity Studies
Case Studies
- Analgesic Activity : A study evaluated the compound's efficacy in a neuropathic pain model, demonstrating that it significantly reduced pain responses without inducing hyperthermia, suggesting a favorable safety profile for potential therapeutic use .
- Herbicidal Potential : Research indicated that derivatives of this compound could serve as effective herbicides by targeting PDS, an enzyme crucial for carotenoid biosynthesis in plants. The compound exhibited a broader spectrum of activity against various weeds compared to traditional herbicides .
Discussion
The diverse biological activities associated with this compound highlight its potential as both a therapeutic agent and an agricultural chemical. Its antagonistic effects on TRPV1 suggest promising applications in pain management, while its herbicidal properties open avenues for agricultural innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
